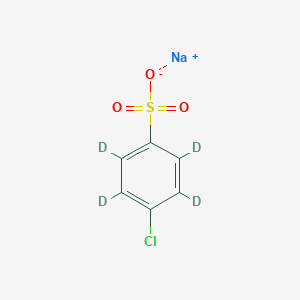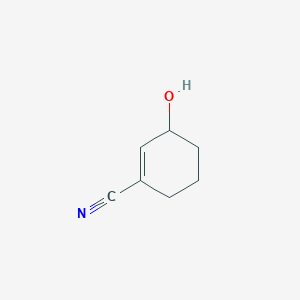
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is a deuterium-labeled compound with the molecular formula C6D4ClNaO3S and a molecular weight of 218.63. This compound is a stable isotope-labeled version of 4-Chlorobenzenesulfonic Acid Sodium Salt, which is commonly used in various chemical and industrial applications .
準備方法
The preparation of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt typically involves the sulfonation of chlorobenzene followed by the introduction of deuterium. The synthetic route generally includes the following steps:
Sulfonation: Chlorobenzene is reacted with sulfur trioxide or oleum to form 4-Chlorobenzenesulfonic Acid.
Deuteration: The hydrogen atoms in the 4-Chlorobenzenesulfonic Acid are replaced with deuterium atoms using deuterium oxide (D2O) or other deuterium sources.
Neutralization: The deuterated acid is then neutralized with sodium hydroxide to form this compound.
化学反応の分析
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Sulfonation: It can act as a sulfonating agent in organic synthesis, introducing sulfonic acid groups into other molecules.
Common reagents used in these reactions include sulfur trioxide, deuterium oxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in chemical synthesis and analytical chemistry to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is used in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt involves its ability to act as a sulfonating agent. The sulfonic acid group can interact with various molecular targets, introducing sulfonic acid groups into other molecules. This interaction can affect the chemical properties and reactivity of the target molecules, leading to various chemical transformations .
類似化合物との比較
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonic Acid Sodium Salt: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium labeling.
4-Bromobenzenesulfonic Acid Sodium Salt: A similar compound where the chlorine atom is replaced with a bromine atom, leading to different reactivity and applications.
4-Methylbenzenesulfonic Acid Sodium Salt: A compound where the chlorine atom is replaced with a methyl group, resulting in different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.
特性
分子式 |
C6H4ClNaO3S |
|---|---|
分子量 |
218.63 g/mol |
IUPAC名 |
sodium;4-chloro-2,3,5,6-tetradeuteriobenzenesulfonate |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |
InChIキー |
XLKHCFJHGIAKFX-FOMJDCLLSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)[O-])[2H])[2H])Cl)[2H].[Na+] |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)




![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)




![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

